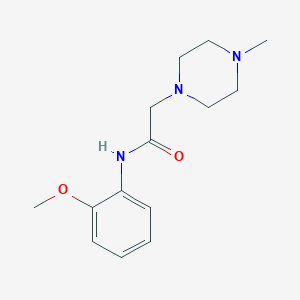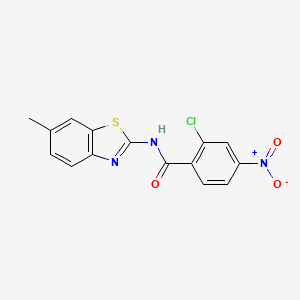![molecular formula C15H13N3OS2 B5802297 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5802297.png)
5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine, also known as PBT-2, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. PBT-2 is a member of the thiadiazole family, which has been extensively studied for its diverse pharmacological activities.
作用机制
The exact mechanism of action of 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to involve the chelation of metal ions, such as copper and zinc, that are involved in the pathogenesis of neurodegenerative diseases. 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine has been shown to bind to copper and zinc ions with high affinity, preventing their interaction with amyloid-beta and mutant huntingtin proteins, which reduces their aggregation and toxicity. 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine may also have other mechanisms of action, such as reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine has been shown to have beneficial effects on various biochemical and physiological parameters in animal models of neurodegenerative diseases. 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine has been shown to reduce amyloid-beta and tau pathology, improve synaptic function, and reduce neuroinflammation in animal models of Alzheimer's disease. 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine has also been shown to reduce mutant huntingtin aggregation, improve mitochondrial function, and reduce oxidative stress in animal models of Huntington's disease. In addition, 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine has been shown to reduce prion replication and neuroinflammation in animal models of prion disease.
实验室实验的优点和局限性
One of the advantages of 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine is its high affinity for metal ions, which makes it a potent chelator and potential therapeutic agent for neurodegenerative diseases. 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine has also been shown to have good bioavailability and pharmacokinetic properties, which makes it suitable for oral administration. However, one of the limitations of 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine is its potential toxicity, especially at high doses. 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine may also have off-target effects, which could limit its therapeutic potential.
未来方向
There are several future directions for research on 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine. One area of research is the development of more potent and selective metal chelators based on the structure of 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine. Another area of research is the identification of biomarkers that can predict the response to 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine treatment in patients with neurodegenerative diseases. Additionally, the combination of 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine with other therapeutic agents, such as anti-inflammatory drugs and antioxidants, may have synergistic effects and improve therapeutic outcomes. Finally, the development of new animal models that better mimic the human disease pathology may improve the translation of 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine research to clinical applications.
合成方法
The synthesis of 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine is a multi-step process that involves the reaction of 3-phenoxybenzyl chloride with thiosemicarbazide, followed by cyclization with potassium thiocyanate. The resulting product is then treated with hydrazine hydrate to yield 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine. The purity and yield of 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine can be improved by recrystallization and column chromatography.
科学研究应用
5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Huntington's disease, and prion disease. 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine has been shown to have neuroprotective effects, reduce amyloid-beta aggregation, and improve cognitive function in animal models of Alzheimer's disease. 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine has also been shown to reduce mutant huntingtin aggregation and improve motor function in animal models of Huntington's disease. In addition, 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine has been shown to inhibit prion replication and prolong survival in animal models of prion disease.
属性
IUPAC Name |
5-[(3-phenoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c16-14-17-18-15(21-14)20-10-11-5-4-8-13(9-11)19-12-6-2-1-3-7-12/h1-9H,10H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETFZDAKOTZWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CSC3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Phenoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(4-vinylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5802223.png)
![N-{2-[(3-methoxybenzyl)amino]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5802229.png)
![N'-[(3-methoxyphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5802231.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5802245.png)



![1-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5802280.png)

![N-(3-acetylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5802291.png)

![N-(2-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5802305.png)
![1-ethyl-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5802313.png)
![4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5802328.png)